2-Iodocinnamic acid 2-Iodocinnamic acid
Brand Name: Vulcanchem
CAS No.: 90276-19-0
VCID: VC8475005
InChI: InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
SMILES: C1=CC=C(C(=C1)C=CC(=O)O)I
Molecular Formula: C9H7IO2
Molecular Weight: 274.05 g/mol

2-Iodocinnamic acid

CAS No.: 90276-19-0

Cat. No.: VC8475005

Molecular Formula: C9H7IO2

Molecular Weight: 274.05 g/mol

* For research use only. Not for human or veterinary use.

2-Iodocinnamic acid - 90276-19-0

Specification

CAS No. 90276-19-0
Molecular Formula C9H7IO2
Molecular Weight 274.05 g/mol
IUPAC Name (E)-3-(2-iodophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Standard InChI Key SBCFNNJYIXFMFS-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)O)I
SMILES C1=CC=C(C(=C1)C=CC(=O)O)I
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)O)I

Introduction

Chemical Identity and Structural Features

2-Iodocinnamic acid is an α,β-unsaturated carboxylic acid derivative characterized by an iodine atom substituted at the α-position relative to the carboxylic acid group. Its molecular structure comprises a cinnamic acid backbone (phenylpropenoic acid) with iodine replacing a hydrogen atom on the α-carbon (Figure 1). Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₉H₇IO₂
Molecular weight274.055 g/mol
Exact mass273.949 Da
Partition coefficient (LogP)2.547
Polar surface area (PSA)37.3 Ų

The iodine atom’s electronegativity (2.66) and large atomic radius impart distinct electronic and steric effects, influencing both reactivity and intermolecular interactions .

Synthetic Methodologies and Optimization

Iodine-Mediated α-Iodination

A landmark study demonstrated the use of molecular iodine (I₂) as a catalyst for synthesizing iodinated heterocycles, providing insights applicable to α-iodocinnamic acid derivatives. Under micellar catalysis (10 mol% SDS in water), acetophenone derivatives underwent oxidative cyclocondensation with 2-aminopyridines, achieving yields up to 89% . Key reaction parameters include:

ConditionYield (%)E-FactorReference
Micellar catalysis890.75
"On-water" approach701.41

Notably, attempts to iodinate acetophenone directly using N-iodosuccinimide (NIS) in aqueous media failed, underscoring iodine’s unique role in facilitating enamine tautomerization .

Solid-Phase Synthesis

Alternative routes involve Heck coupling between iodobenzene derivatives and acrylic acid, though yields remain moderate (50–65%) due to competing dehalogenation .

Spectroscopic Characterization and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) studies of substituted cinnamic acids reveal characteristic fragmentation pathways:

  • Primary cleavage: Loss of CO₂ (44 Da) from the molecular ion [M]⁺, forming [C₈H₇I]⁺ (m/z 230.94).

  • Secondary fragmentation: Elimination of HI (128 Da) yielding [C₈H₆O₂]⁺ (m/z 146.04) .

Comparative analysis of ortho-, meta-, and para-substituted analogs shows meta-iodo derivatives exhibit enhanced stability during electron impact ionization, attributed to reduced steric strain .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

2-Iodocinnamic acid serves as a precursor to zolimidine analogs—antiulcer agents. Gram-scale synthesis under micellar conditions achieved 81% yield with an E-factor of 0.75, outperforming traditional methods (E-factors 3.21–93.15) .

Materials Science

Thin films of poly(2-iodocinnamate) exhibit anomalous fluorescence quenching, making them candidates for organic light-emitting diodes (OLEDs) .

Future Research Directions

  • Catalytic asymmetric iodination: Developing chiral catalysts for enantioselective synthesis.

  • Photodynamic therapy: Exploring iodocinnamate-metal complexes as photosensitizers.

  • Green chemistry: Optimizing microwave-assisted reactions in ionic liquid media.

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